Bis-PEG7-PFP ester

Beschreibung

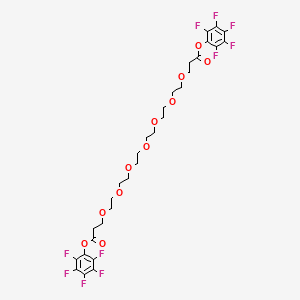

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F10O11/c31-19-21(33)25(37)29(26(38)22(19)34)50-17(41)1-3-43-5-7-45-9-11-47-13-15-49-16-14-48-12-10-46-8-6-44-4-2-18(42)51-30-27(39)23(35)20(32)24(36)28(30)40/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFPGEFWBAKGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F10O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401119418 | |

| Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,3,4,5,6-pentafluorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401119418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

758.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334170-01-2 | |

| Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,3,4,5,6-pentafluorophenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334170-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,3,4,5,6-pentafluorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401119418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG7-PFP Ester: A Homobifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-PEG7-PFP ester is a sophisticated, homobifunctional crosslinking reagent designed for the covalent conjugation of amine-containing molecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications, with a particular focus on its advantages in stability and efficiency over traditional crosslinkers. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to equip researchers with the necessary knowledge for its effective implementation in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

In the realm of bioconjugation, the ability to stably and efficiently link biomolecules is paramount. This compound has emerged as a superior tool for this purpose. It is composed of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of seven ethylene (B1197577) glycol units, flanked by two pentafluorophenyl (PFP) ester reactive groups. This structure provides a unique combination of enhanced aqueous solubility, precise spacer length, and highly efficient amine-reactive chemistry. The PFP esters, in particular, offer a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to their greater resistance to hydrolysis, leading to more efficient and reproducible conjugations.[1][2]

Core Concepts and Chemical Properties

This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups capable of forming covalent bonds with two amine-containing molecules.[3]

IUPAC Name: bis(perfluorophenyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate

Chemical Structure and Properties

| Property | Value |

| Chemical Formula | C30H32F10O11 |

| Molecular Weight | 758.56 g/mol |

| CAS Number | 1334170-01-2 |

| Appearance | White to off-white solid or viscous liquid |

| Solubility | Soluble in organic solvents (DMSO, DMF); forms an emulsion in aqueous buffers |

| Reactive Groups | Pentafluorophenyl (PFP) Esters |

| Spacer Arm | Heptaethylene glycol (PEG7) |

| Reactivity | Primary and secondary amines (e.g., lysine (B10760008) ε-amino group, N-terminal α-amino group) |

Mechanism of Action: Amine Acylation

The core functionality of this compound lies in the reaction of its PFP ester groups with nucleophilic primary amines. The electron-withdrawing fluorine atoms on the phenyl ring make the carbonyl carbon of the ester highly electrophilic and the pentafluorophenolate a good leaving group. This facilitates a nucleophilic acyl substitution reaction with an amine, resulting in the formation of a stable and irreversible amide bond.

Caption: Reaction mechanism of PFP ester with a primary amine.

Quantitative Data: The PFP Ester Advantage

A critical advantage of PFP esters is their enhanced stability in aqueous solutions compared to NHS esters.[4] Spontaneous hydrolysis is a major competing reaction for active esters, reducing conjugation efficiency.

Table 1: Comparative Stability of Active Esters in Aqueous Solution

| Active Ester | Solvent System | Half-life (t½) |

| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours[5] |

| N-Hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | ~140 hours[5] |

| Anhydride | Aqueous Acetonitrile | ~140 hours[5] |

| Acyl Chloride | Aqueous Acetonitrile | Fully decomposed within 15 minutes[5] |

Table 2: pH-Dependent Hydrolysis of an NHS Ester (for reference)

| pH | Half-life (t½) of NHS Ester |

| 8.0 | 210 minutes[5][7] |

| 8.5 | 180 minutes[5][7] |

| 9.0 | 125 minutes[5][7] |

Kinetic studies have also shown PFP esters to have superior reactivity towards aminolysis (the desired reaction with amines). The pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was found to be 2.46 x 10⁻¹ s⁻¹, which is significantly faster than the 3.49 x 10⁻³ s⁻¹ observed for a poly(N-hydroxysuccinimide) analogue.[1][8][9]

Experimental Protocols

General Protocol for Protein-Protein Crosslinking

This protocol provides a general framework for crosslinking two proteins (Protein A and Protein B) using this compound.

Materials:

-

Protein A and Protein B in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Ensure both protein solutions are at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the reaction.[4]

-

Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to create a 10-100 mM stock solution. Do not store the stock solution.[5]

-

Reaction Initiation: Add a 10- to 50-fold molar excess of the this compound stock solution to the solution of Protein A. The optimal ratio should be determined empirically.

-

Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

-

Purification (Step 1): Remove the excess, unreacted this compound from the now-activated Protein A using a desalting column or dialysis against the reaction buffer.

-

Second Conjugation: Add Protein B to the purified, activated Protein A. The molar ratio will depend on the desired final conjugate.

-

Incubation (Step 2): Incubate for another 30 minutes to 2 hours at room temperature, or overnight at 4°C.

-

Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes to deactivate any remaining PFP ester groups.

-

Purification (Final): Purify the final conjugate from byproducts and unreacted proteins using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.

-

Analysis: Analyze the reaction products by SDS-PAGE to confirm crosslinking.

Caption: Experimental workflow for protein-protein conjugation.

Proposed Synthesis of this compound

While this compound is commercially available, a plausible synthetic route from heptaethylene glycol involves a two-step process.

-

Dicarboxylation of PEG: Heptaethylene glycol is reacted with an excess of a protected dicarboxylic acid derivative (e.g., succinic anhydride) to form the dicarboxylic acid of PEG7.

-

Esterification: The resulting dicarboxylic acid is then activated and esterified using pentafluorophenol. A common method is to use a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an anhydrous organic solvent.

Applications in Drug Development

PEGylation

The hydrophilic PEG7 spacer improves the pharmacokinetic properties of conjugated molecules. PEGylation can increase solubility, reduce aggregation, and decrease the immunogenicity of therapeutic proteins and peptides.[3]

PROTAC Development

This compound is an ideal linker for the synthesis of PROTACs.[10] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker plays a critical role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent proteasomal degradation. The defined length and hydrophilicity of the PEG7 linker can be crucial for optimizing the formation and stability of this ternary complex.[3][11]

Caption: Generalized signaling pathway for PROTAC-mediated protein degradation.

Conclusion

This compound represents a significant advancement in the field of bioconjugation. Its enhanced stability to hydrolysis and high reactivity towards amines make it a more efficient and reliable tool than traditional NHS ester-based crosslinkers. For researchers in drug development and fundamental science, this reagent offers a robust method for creating stable, well-defined conjugates, from PEGylated proteins to sophisticated PROTACs, thereby accelerating the development of next-generation therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Comparative Aminolysis Kinetics of Different Active Ester Polymer Brush Platforms in Postpolymerization Modification with Primary and Aromatic Amines [agris.fao.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to the Chemical Properties and Applications of Bis-PEG7-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for Bis-PEG7-PFP ester, a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics research.

Core Chemical Properties

This compound is a chemical compound featuring two pentafluorophenyl (PFP) ester reactive groups at either end of a seven-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts unique characteristics beneficial for covalently linking amine-containing molecules.

Summary of Chemical Data

| Property | Value | Source(s) |

| Chemical Name | bis(perfluorophenyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate | [1] |

| Synonyms | PFP-PEG7-PFP, Bis-peg7-pfpester | [2] |

| CAS Number | 1334170-01-2 | [1][2][3] |

| Molecular Formula | C30H32F10O11 | [1][2][3] |

| Molecular Weight | 758.56 g/mol | [1][3] |

| Purity | ≥95% to >98% | [2] |

| Appearance | Solid or viscous liquid |

Reactivity and Stability

The key feature of this compound lies in its PFP ester functional groups. These groups exhibit high reactivity towards primary and secondary amines, forming stable, covalent amide bonds[4]. This reaction is most efficient within a pH range of 7.2 to 8.5[5][6].

The polyethylene glycol (PEG) spacer is a hydrophilic chain that enhances the solubility of the crosslinker and the resulting conjugate in aqueous media[12]. This property is particularly advantageous when working with biomolecules that may be prone to aggregation.

Storage and Handling

Due to the moisture-sensitive nature of the PFP ester groups, this compound should be stored at -20°C with a desiccant[8][10]. It is recommended to prepare solutions of the crosslinker immediately before use, as storing it in solution can lead to degradation over time[6][8]. Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the recommended solvents for initial dissolution[6][8].

Key Applications

The bifunctional nature of this compound makes it a versatile tool for a variety of applications in life sciences research and drug development.

-

Bioconjugation: As a homobifunctional crosslinker, it is used to link two amine-containing molecules, such as proteins, peptides, or amine-modified oligonucleotides[10]. This is valuable for creating antibody-drug conjugates (ADCs), protein dimers, or for immobilizing proteins onto surfaces.

-

PROTAC Development: The PEG linker provides optimal spacing and flexibility, making this compound a suitable component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation[3][13].

-

Surface Modification: It can be used to modify the surfaces of nanoparticles and cells, introducing a hydrophilic PEG layer and providing functional handles for further derivatization[14].

Experimental Protocols

General Protocol for Protein Conjugation (e.g., Antibody Crosslinking)

This protocol provides a general workflow for the conjugation of an antibody using this compound. Optimization of molar ratios, reaction times, and concentrations is recommended for specific applications.

Materials:

-

This compound

-

Antibody or protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Reagents:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the desired amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).

-

Ensure the protein solution is in an amine-free buffer, such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target reaction and should be avoided[8][10].

-

-

Conjugation Reaction:

-

Slowly add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution while gently stirring[10]. The final concentration of the organic solvent should ideally be kept below 10% to maintain protein stability.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C[5][6]. Reaction times and temperatures may require optimization.

-

-

Quenching the Reaction:

-

Purification of the Conjugate:

-

Analysis of Conjugation:

-

The success of the conjugation can be analyzed by methods such as SDS-PAGE, which will show a shift in the molecular weight of the crosslinked products, or by mass spectrometry for more precise characterization[5].

-

Visualizing Workflows and Mechanisms

Reaction of this compound with an Amine

Caption: Reaction of this compound with two amine-containing molecules.

Experimental Workflow for Protein Crosslinking

Caption: Workflow for crosslinking proteins with this compound.

Logical Relationship in PROTAC Synthesis

Caption: Conceptual role of this compound in linking PROTAC components.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound, CAS 1334170-01-2 | AxisPharm [axispharm.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. precisepeg.com [precisepeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bis-PEG1-PFP ester, 1807539-02-1 | BroadPharm [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. PEG PFP ester | BroadPharm [broadpharm.com]

- 15. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Bis-PEG7-PFP Ester: Structure, Mechanism, and Applications in Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG7-PFP ester, a homobifunctional crosslinker integral to advancements in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, mechanism of action, and provides structured data and experimental protocols to support its application in research and drug development.

Introduction to this compound

This compound is a chemical tool featuring two pentafluorophenyl (PFP) ester terminal groups connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of seven ethylene (B1197577) glycol units.[1] This structure imparts unique properties that are highly advantageous in the field of bioconjugation. The PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[2] A key feature of PFP esters is their enhanced stability in aqueous solutions compared to more traditional N-hydroxysuccinimide (NHS) esters, which are prone to rapid hydrolysis.[3][] This increased stability leads to more efficient and reproducible conjugation reactions.[3] The PEG linker enhances the water solubility of the molecule and the resulting conjugates.[1]

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | bis(perfluorophenyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate | [5] |

| Molecular Formula | C30H32F10O11 | [5] |

| Molecular Weight | 758.55 g/mol | [5] |

| CAS Number | 1334170-01-2 | [5] |

| Appearance | Solid or viscous liquid | [6] |

| Purity | ≥95% | [1] |

| Storage Conditions | -20°C with desiccant | [6] |

Mechanism of Action

The utility of this compound stems from the reactivity of its terminal PFP ester groups. These groups readily react with nucleophilic primary and secondary amines, such as the ε-amine of lysine (B10760008) residues in proteins, to form a stable amide bond. The pentafluorophenyl group is an excellent leaving group, facilitating this acylation reaction.

Amine Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the PFP ester. This is followed by the departure of the pentafluorophenolate anion, a relatively stable leaving group, resulting in the formation of a robust amide linkage. This reaction is typically carried out in a pH range of 7.2 to 8.5 to ensure the amine is sufficiently deprotonated and nucleophilic.[7]

Application in PROTACs: A Signaling Pathway for Targeted Protein Degradation

This compound is extensively used as a linker in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[8] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[8] The this compound serves as a flexible linker connecting the POI-binding ligand and the E3 ligase-binding ligand.

Quantitative Data

Reactivity and Stability of PFP Esters

PFP esters exhibit superior reactivity and stability compared to NHS esters, which is a significant advantage in bioconjugation.

| Parameter | PFP Ester | NHS Ester | Reference |

| Aminolysis Rate Constant (k') with 1-aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | 3.49 x 10⁻³ s⁻¹ | [3] |

| Relative Hydrolysis Half-life at pH 8 | ~3.0 times longer (for TFP ester) | 1 | [3] |

Note: TFP (Tetrafluorophenyl) ester is a close structural analog of PFP ester.

Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker in a PROTAC is a critical parameter that influences its ability to induce protein degradation. The following table provides illustrative data on the effect of linker length on the efficacy of PROTACs targeting TANK-binding kinase 1 (TBK1).

| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| < 12 | No degradation observed | - | [8] |

| 12-29 | Submicromolar | >90 | [8] |

| 21 | 3 | 96 | [8] |

| 29 | 292 | 76 | [8] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

General Workflow for Bioconjugation

Detailed Protocol for Soluble Protein Crosslinking

This protocol provides a step-by-step guide for crosslinking soluble proteins using this compound.[6]

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis unit

Procedure:

-

Prepare a Stock Solution of this compound:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 250 mM). Do not store the stock solution for extended periods.

-

-

Prepare the Protein Sample:

-

Dissolve the protein in an amine-free conjugation buffer (e.g., PBS) at a suitable concentration (e.g., 0.1 mM).

-

-

Initiate the Crosslinking Reaction:

-

Add the this compound stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.

-

Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

-

-

Quench the Reaction:

-

Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted PFP esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purify the Crosslinked Protein:

-

Remove excess crosslinker and reaction byproducts using a desalting column or by dialysis against an appropriate buffer.

-

-

Analyze the Results:

-

Analyze the crosslinking efficiency using techniques such as SDS-PAGE, which will show the formation of higher molecular weight species corresponding to the crosslinked proteins.

-

Representative Protocol for PROTAC Synthesis

This protocol outlines a general procedure for the synthesis of a PROTAC using this compound as a linker.

Materials:

-

Amine-functionalized E3 ligase ligand

-

Carboxylic acid-functionalized target protein ligand (or vice versa)

-

This compound

-

Anhydrous DMF or DMSO

-

DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Reaction Setup:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF or DMSO.

-

Add 1.2 to 1.5 equivalents of this compound to the solution.

-

Add 4 to 10 equivalents of DIPEA.

-

-

First Coupling Reaction:

-

Stir the reaction mixture at room temperature for 6 to 18 hours. Monitor the reaction progress by LC-MS to confirm the formation of the mono-substituted PFP ester-PEG-E3 ligase ligand intermediate.

-

-

Second Coupling Reaction:

-

Once the first reaction is complete, add the carboxylic acid-functionalized target protein ligand to the reaction mixture.

-

Continue to stir at room temperature and monitor the reaction by LC-MS until the formation of the final PROTAC is complete.

-

-

Purification:

-

Upon completion, purify the crude product using preparative HPLC to obtain the final PROTAC molecule.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

-

Conclusion

This compound is a versatile and efficient homobifunctional crosslinker with significant advantages for bioconjugation and the synthesis of PROTACs. Its enhanced stability against hydrolysis compared to NHS esters leads to more reliable and higher-yielding reactions. The hydrophilic PEG7 spacer improves the solubility of the resulting conjugates, a crucial property for biological applications. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, contributing to advancements in drug discovery and our understanding of complex biological systems.

References

- 1. medkoo.com [medkoo.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. benchchem.com [benchchem.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

PFP ester vs NHS ester stability in aqueous solution

An In-Depth Technical Guide: Comparative Stability of PFP and NHS Esters in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters are two of the most commonly employed classes of amine-reactive reagents in bioconjugation and labeling. Their primary function is to form stable amide bonds with primary amino groups, such as those on the side chain of lysine (B10760008) residues or the N-terminus of proteins. The efficiency of these conjugation reactions is critically dependent on the stability of the esters in the aqueous buffers typically used. This guide provides a detailed comparison of the hydrolytic stability of PFP and NHS esters, presenting quantitative data, experimental protocols, and visual workflows to aid in the selection of the most appropriate reagent for a given application.

The stability of these esters is paramount, as premature hydrolysis of the ester group competes with the desired amidation reaction, leading to reduced conjugation efficiency and the formation of undesirable byproducts. This hydrolytic instability is a key consideration in optimizing reaction conditions, particularly pH, temperature, and buffer composition.

Hydrolytic Stability: PFP vs. NHS Esters

The susceptibility of both PFP and NHS esters to hydrolysis increases with rising pH, due to the increased concentration of hydroxide (B78521) ions which act as a nucleophile. However, significant differences in their relative stability have been documented.

Key Findings:

-

Superior Stability of PFP Esters: PFP esters generally exhibit greater resistance to hydrolysis compared to NHS esters across a range of pH values. This enhanced stability is attributed to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by water or hydroxide ions.

-

pH-Dependent Hydrolysis: While both esters are more stable at lower pH, PFP esters maintain their integrity for longer periods at neutral and slightly alkaline pH, which are often the optimal conditions for conjugation to proteins. For instance, at a pH of 8.5, the half-life of PFP-propionate was found to be approximately 3.5 times longer than that of NHS-propionate.

-

Impact on Conjugation Efficiency: The higher stability of PFP esters can translate to higher conjugation yields, as the active ester has a longer residence time in the reaction mixture to react with the target amine.

Quantitative Comparison of Hydrolytic Half-Lives

The following table summarizes the half-life (t½) data for representative PFP and NHS esters in aqueous solutions at various pH levels. This data provides a clear quantitative comparison of their relative stabilities.

| Ester Type | pH | Temperature (°C) | Half-life (t½) | Reference |

| NHS-propionate | 7.0 | 25 | ~ 4-5 hours | |

| PFP-propionate | 7.0 | 25 | ~ 17 hours | |

| NHS-propionate | 8.5 | 25 | ~ 10 minutes | |

| PFP-propionate | 8.5 | 25 | ~ 35 minutes | |

| NHS Ester | 7.4 | 37 | 17.3 minutes | |

| PFP Ester | 7.4 | 37 | 94.5 minutes |

Reaction Mechanisms and Hydrolysis Pathways

The primary reaction for both PFP and NHS esters is the nucleophilic acyl substitution. In an ideal scenario, the nucleophile is the primary amine of the target molecule. However, in aqueous solution, water and hydroxide ions compete as nucleophiles, leading to hydrolysis of the ester.

Caption: Competing reaction pathways for active esters in aqueous solution.

Experimental Protocol: Determination of Ester Stability

A common method for determining the hydrolytic stability of active esters is to monitor their disappearance over time in a buffered aqueous solution using reverse-phase high-performance liquid chromatography (RP-HPLC).

Objective: To determine the hydrolytic half-life (t½) of a PFP or NHS ester at a specific pH.

Materials:

-

PFP or NHS ester of interest

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, PBS)

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

RP-HPLC system with a C18 column and UV detector

-

Thermostatted autosampler or water bath

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the ester in a dry, water-miscible organic solvent such as acetonitrile or dimethylformamide (DMF).

-

Initiation of Hydrolysis: To initiate the hydrolysis experiment, dilute a small volume of the stock solution into the pre-warmed aqueous buffer of the desired pH to achieve a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). Ensure rapid and thorough mixing.

-

Time-Course Sampling: At regular time intervals, withdraw aliquots of the reaction mixture. The frequency of sampling should be adjusted based on the expected stability of the ester at the given pH.

-

Quenching (Optional but Recommended): Immediately quench the hydrolysis in the withdrawn aliquots by adding an equal volume of a low-pH solution (e.g., 10% acetonitrile with 1% TFA) to stabilize the remaining ester.

-

HPLC Analysis:

-

Inject the quenched samples onto the RP-HPLC system.

-

Use a suitable gradient of water/acetonitrile containing 0.1% TFA to separate the active ester from its hydrolysis product (the carboxylic acid).

-

Monitor the elution of the compounds using a UV detector at a wavelength where the ester shows strong absorbance (e.g., 260 nm).

-

-

Data Analysis:

-

Integrate the peak area of the active ester at each time point.

-

Plot the natural logarithm of the ester peak area versus time.

-

The slope of the resulting linear fit corresponds to the negative of the first-order rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = ln(2) / k.

-

Caption: Workflow for determining the hydrolytic half-life of an active ester.

Conclusion and Recommendations

The choice between a PFP ester and an NHS ester for bioconjugation should be guided by the specific requirements of the reaction.

-

For reactions requiring longer incubation times or performed at neutral to slightly alkaline pH, PFP esters are the superior choice due to their significantly greater hydrolytic stability. This can lead to higher yields and a more reproducible conjugation process.

-

NHS esters may be suitable for rapid reactions at slightly acidic to neutral pH where their faster reaction kinetics with amines can be advantageous. However, careful control of pH and reaction time is crucial to minimize hydrolysis.

In drug development and other applications where consistency, yield, and a well-defined final product are critical, the enhanced stability of PFP esters offers a distinct advantage. By understanding the principles outlined in this guide, researchers can make more informed decisions in the design and execution of their bioconjugation strategies.

The Pivotal Role of the PEG7 Spacer in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics and diagnostics, the precise chemical linkage of biomolecules is a cornerstone of innovation. Among the arsenal (B13267) of tools available for bioconjugation, polyethylene (B3416737) glycol (PEG) spacers have become indispensable for their ability to modulate the physicochemical and pharmacokinetic properties of complex biologics. This technical guide provides a comprehensive examination of the role of the discrete PEG7 spacer—a seven-unit ethylene (B1197577) glycol chain—in bioconjugation, with a particular focus on its impact on antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

While specific literature on the PEG7 spacer is not as abundant as for other discrete PEG lengths, its properties can be reliably inferred from the well-documented characteristics of its shorter and longer counterparts, such as PEG6 and PEG8. This guide will synthesize available data to present a detailed profile of the PEG7 spacer, offering insights into its anticipated impact on solubility, stability, pharmacokinetics, and binding affinity.

Core Principles of PEG Spacers in Bioconjugation

PEG spacers are prized for their unique combination of hydrophilicity, flexibility, and biocompatibility.[1][2][3] The incorporation of a PEG moiety into a bioconjugate can confer a multitude of advantages:

-

Enhanced Solubility and Stability: Many potent small molecule drugs used in ADCs are hydrophobic, leading to a tendency for the conjugate to aggregate, which can compromise its efficacy and safety.[1] The hydrophilic nature of the PEG chain acts as a solubilizing agent, effectively creating a hydration shell around the hydrophobic payload and preventing aggregation.[1][] This is crucial for achieving higher drug-to-antibody ratios (DARs) without sacrificing stability.[1]

-

Improved Pharmacokinetics: The hydrodynamic radius of a bioconjugate is increased by the presence of a PEG spacer, which can reduce renal clearance and prolong its circulation half-life.[][5] This extended exposure can lead to greater accumulation at the target site and an improved therapeutic index.

-

Reduced Immunogenicity: The flexible PEG chain can mask immunogenic epitopes on the bioconjugate, potentially reducing the likelihood of an immune response.[1]

-

Optimal Spacing and Minimized Steric Hindrance: The defined length of a discrete PEG spacer provides precise spatial separation between the conjugated molecules. This is critical for preserving the biological activity of a protein or antibody by preventing the attached payload from interfering with its binding site.[6]

The PEG7 Spacer: A Profile

A PEG7 spacer, composed of seven ethylene glycol units, offers a finely tuned balance of the properties described above. Based on trends observed with other discrete PEG linkers, a PEG7 spacer is expected to provide a significant enhancement in hydrophilicity, sufficient to improve the solubility of many hydrophobic payloads. Its length is anticipated to be optimal for many applications, providing adequate spacing to minimize steric hindrance without introducing excessive flexibility that could negatively impact binding affinity in some contexts.

Data Presentation: Quantitative Impact of PEG Spacer Length

The following tables summarize quantitative data from studies on various PEG spacer lengths. This data provides a basis for estimating the performance of a PEG7 spacer.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |

| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |

| PEG7 (Estimated) | ~3.25 | ~0.38 | Non-binding IgG-MMAE |

| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

Note: The data for PEG7 is an estimation based on the trend observed for other PEG lengths.

Table 2: Influence of PEG Spacer Length on Binding Affinity (IC50)

| PEG Spacer Length | IC50 (nM) | Target |

| PEG2 | 1.5 ± 0.2 | Gastrin-Releasing Peptide Receptor (GRPR) |

| PEG4 | 1.8 ± 0.3 | GRPR |

| PEG6 | 2.1 ± 0.4 | GRPR |

| PEG7 (Estimated) | ~2.3 | GRPR |

| PEG12 | 3.5 ± 0.6 | GRPR |

Note: The data for PEG7 is an estimation based on the trend observed for other PEG lengths. In this specific study, shorter PEG linkers resulted in higher binding affinity.

Mandatory Visualization

Caption: Mechanism of action of a tumor-targeted Antibody-Drug Conjugate (ADC).

Caption: Mechanism of PROTAC-mediated targeted protein degradation.[7][8][9]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of heterobifunctional PEG7 linkers.

Protocol 1: Amine-Reactive Conjugation using an NHS-Ester-PEG7-Linker

This protocol describes the conjugation of a molecule containing a primary amine (e.g., a protein) to a second molecule using an N-hydroxysuccinimide (NHS) ester-functionalized PEG7 linker.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-Ester-PEG7-Maleimide (or other second functional group)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-Ester-PEG7-linker in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and quenching buffer using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Thiol-Reactive Conjugation using a Maleimide-PEG7-Linker

This protocol outlines the conjugation of a molecule containing a free sulfhydryl group (e.g., a cysteine residue in a protein) to a second molecule using a maleimide-functionalized PEG7 linker.

Materials:

-

Protein solution containing free sulfhydryl groups (in a thiol-free buffer, e.g., PBS with EDTA, pH 6.5-7.5)

-

Maleimide-PEG7-NHS Ester (or other second functional group)

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Reduction (if necessary): If the sulfhydryl groups are in the form of disulfide bonds, they must first be reduced. This can be achieved by incubating the protein with a reducing agent such as TCEP or DTT, followed by removal of the reducing agent.

-

Linker Preparation: Prepare a 10 mM stock solution of the Maleimide-PEG7-linker in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): Add a quenching reagent to a final concentration that is in molar excess to the maleimide (B117702) linker to react with any unreacted maleimide groups.

-

Purification: Purify the conjugate using a desalting column or dialysis.

Protocol 3: Characterization of PEG7-Bioconjugates

A. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

SEC-HPLC is used to determine the purity of the bioconjugate and to detect the presence of aggregates or fragments.[10][11]

-

Column: A suitable size-exclusion column (e.g., TSKgel G3000SWxl).

-

Mobile Phase: A phosphate-based buffer, such as 150 mM sodium phosphate, pH 7.0.

-

Detection: UV absorbance at 280 nm.

-

Analysis: The elution profile will show peaks corresponding to the monomeric conjugate, as well as any high molecular weight aggregates or low molecular weight fragments. The degree of PEGylation can be inferred from the shift in retention time compared to the unconjugated protein.[10]

B. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the drug-to-antibody ratio (DAR) of ADCs.[12][13]

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of intact proteins and bioconjugates.[12]

-

Sample Preparation: The sample may require desalting prior to analysis.

-

Analysis: The mass spectrum of the bioconjugate will show a series of peaks corresponding to the different charge states of the molecule. Deconvolution of this spectrum will provide the molecular weight of the conjugate. For ADCs, a distribution of masses will be observed, corresponding to the different numbers of drug-linker moieties attached to the antibody (DAR 0, 1, 2, etc.).[12]

Conclusion

The PEG7 spacer represents a valuable tool in the bioconjugation toolbox, offering a precise and tunable means to enhance the properties of complex biologics. By providing a balance of hydrophilicity, flexibility, and spatial separation, the PEG7 linker can significantly improve the solubility, stability, and pharmacokinetic profile of bioconjugates. While direct quantitative data for the PEG7 spacer is emerging, its performance can be confidently predicted based on the established trends of other discrete PEG linkers. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize PEG7 spacers in the design and synthesis of next-generation therapeutics and diagnostics.

References

- 1. labinsights.nl [labinsights.nl]

- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTACs and Molecular Glues [astrazeneca.com]

- 9. blog.crownbio.com [blog.crownbio.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. agilent.com [agilent.com]

- 12. enovatia.com [enovatia.com]

- 13. Multiplexed Quantitative Analysis of Antibody-Drug Conjugates with Labile CBI-Dimer Payloads In Vivo Using Immunoaffinity LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentafluorophenyl Esters: A Technical Guide to Enhanced Reactivity and Stability in Bioconjugation and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentafluorophenyl (PFP) esters have emerged as a superior class of amine-reactive reagents, offering significant advantages over traditional N-hydroxysuccinimide (NHS) esters for the covalent modification of biomolecules. The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, leading to a reagent that is both highly reactive towards primary and secondary amines and more resistant to hydrolysis in aqueous media.[1][2] This increased stability and reactivity translate to more efficient and reproducible bioconjugation and peptide synthesis, ultimately accelerating research and drug development timelines. This guide provides an in-depth analysis of PFP ester reactivity, quantitative comparisons with other active esters, detailed experimental protocols, and illustrates key workflows and mechanisms.

Core Principles: The Chemistry of Pentafluorophenyl Esters

PFP esters are active esters formed from a carboxylic acid and pentafluorophenol (B44920). The key to their enhanced performance lies in the chemical properties of the pentafluorophenyl group. The five fluorine atoms are strongly electron-withdrawing, which has two major effects:

-

Increased Electrophilicity: The inductive effect of the fluorine atoms makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by amines.

-

Excellent Leaving Group: The pentafluorophenolate anion is a very stable, good leaving group due to the electron-withdrawing fluorine atoms, which facilitates the acylation reaction.[2]

These properties result in faster reaction kinetics for aminolysis (the desired reaction with amines) and a slower rate of hydrolysis (the competing, undesirable reaction with water) compared to other active esters like NHS esters.[2]

Quantitative Comparison of Active Ester Reactivity and Stability

The selection of an appropriate activating group is critical for the success of bioconjugation reactions. The following tables summarize the key performance differences between PFP esters and other commonly used active esters.

Table 1: Comparative Performance of Active Esters

| Parameter | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |

| Reactivity towards Amines | High | Moderate to High |

| Hydrolytic Stability | More stable than NHS esters[3] | Susceptible to hydrolysis, especially at higher pH[4] |

| Optimal pH for Conjugation | 7.2 - 8.5[5] | 7.0 - 8.5 |

| Byproducts | Pentafluorophenol | N-hydroxysuccinimide |

Table 2: Kinetic Data for Aminolysis and Hydrolysis

| Active Ester | Reaction | Pseudo-first-order rate constant (k') | Conditions |

| Poly(pentafluorophenyl acrylate) | Aminolysis with 1-aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | - |

| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | Aminolysis with 1-aminomethylpyrene | 3.49 x 10⁻³ s⁻¹ | - |

| Cyclohexane carboxylic acid PFP ester | Hydrolysis | ~6-fold more stable than the NHS ester | Aqueous MeCN |

| Cyclohexane carboxylic acid NHS ester | Hydrolysis | Half-life of ~140 h | Aqueous MeCN |

Experimental Protocols

Protocol 1: General Procedure for Conjugating a PFP Ester to a Protein

This protocol describes a general method for the covalent attachment of a PFP ester-containing molecule to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein solution in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0).

-

PFP ester reagent.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification column (e.g., size-exclusion chromatography).

Procedure:

-

Equilibrate the PFP ester vial to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the PFP ester in anhydrous DMF or DMSO to a concentration of 10-100 mM.

-

Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing. A molar ratio of 5-15x PFP ester to antibody is a common starting point.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[6]

-

To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

-

Purify the conjugate using a suitable chromatography method (e.g., spin desalting column or dialysis) to remove unreacted PFP ester and byproducts.[7]

Protocol 2: Synthesis of a Pentafluorophenyl Ester from a Carboxylic Acid

This protocol outlines the synthesis of a PFP ester from a carboxylic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.

Materials:

-

Carboxylic acid.

-

Pentafluorophenol.

-

Dicyclohexylcarbodiimide (DCC).

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Anhydrous magnesium sulfate (B86663) (MgSO₄).

Procedure:

-

Dissolve the carboxylic acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in DCM or EtOAc.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in the same solvent to the reaction mixture dropwise.

-

Stir the reaction at 0°C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude PFP ester.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid PFP Esters

This protocol provides a general workflow for the incorporation of an amino acid into a growing peptide chain on a solid support using a pre-activated Fmoc-amino acid PFP ester.[8]

Materials:

-

Fmoc-protected amino acid pentafluorophenyl ester.

-

Resin-bound peptide with a free N-terminal amine.

-

N,N-Dimethylformamide (DMF).

-

20% Piperidine (B6355638) in DMF for Fmoc deprotection.

-

1-Hydroxybenzotriazole (HOBt) (optional, can accelerate coupling).[8]

Procedure:

-

Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.

-

Coupling: a. In a separate vial, dissolve the Fmoc-amino acid PFP ester (3-5 equivalents relative to the resin loading) in a minimal amount of DMF. HOBt (equivalent to the PFP ester) can be added to the solution.[8] b. Add the activated amino acid solution to the deprotected peptidyl resin. c. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes involving PFP esters.

References

- 1. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Bis-PEG7-PFP ester in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bis-PEG7-PFP ester, a homobifunctional crosslinker. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing qualitative solubility information based on the well-understood properties of its constituent polyethylene (B3416737) glycol (PEG) and pentafluorophenyl (PFP) ester moieties. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise solubility in various solvents for their specific applications.

Introduction to this compound

This compound is a valuable tool in bioconjugation and chemical biology. It features two amine-reactive PFP ester groups at either end of a hydrophilic 7-unit PEG spacer. PFP esters are known for their high reactivity towards primary and secondary amines, forming stable amide bonds.[1][2] They are also less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions.[1][2] The PEG linker enhances the water solubility of the molecule and the resulting conjugate.[3][4][5]

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent Name | Predicted Solubility | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Recommended as a primary solvent for dissolving PFP esters before use in aqueous reactions.[2][9] Should be anhydrous. |

| Dimethylformamide (DMF) | Soluble | Another highly recommended anhydrous solvent for the initial dissolution of PFP esters.[2][9] | |

| Acetonitrile (ACN) | Likely Soluble | Generally a good solvent for PEG-containing molecules.[10] | |

| Tetrahydrofuran (THF) | Likely Soluble | Often used for dissolving PEG and its derivatives.[11] | |

| Polar Protic | Water (Aqueous Buffers) | Soluble to Moderately Soluble | The PEG7 spacer enhances aqueous solubility.[3][4] However, the hydrophobic PFP esters may limit high concentrations. PFP esters are susceptible to hydrolysis in aqueous environments.[1][9] |

| Methanol | Likely Soluble | PEG is generally soluble in methanol.[6] | |

| Ethanol (B145695) | Likely Soluble | Similar to methanol, ethanol is a common solvent for PEG.[10] | |

| Nonpolar | Dichloromethane (DCM) | Likely Soluble | PEG is soluble in dichloromethane.[6] |

| Chloroform | Likely Soluble | Another common solvent for PEG.[6] | |

| Toluene | Sparingly Soluble to Insoluble | PEG has lower solubility in toluene.[6] | |

| Hexanes | Insoluble | Nonpolar aliphatic hydrocarbons are generally poor solvents for polar molecules like PEGs. | |

| Diethyl Ether | Insoluble | PEG is generally not soluble in ether.[6] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound. This method is based on the shake-flask method, which is a reliable technique for determining thermodynamic solubility.

Materials

-

This compound

-

Selected solvents (analytical grade, anhydrous where specified)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure

-

Preparation of Solvent Vials: Add a fixed volume (e.g., 1 mL) of each selected solvent to a series of labeled vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, M).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure provides a strong basis for predicting its solubility behavior. It is expected to be soluble in polar aprotic solvents like DMSO and DMF, and to have some degree of solubility in aqueous solutions due to its PEG content. For researchers requiring precise solubility data for their specific experimental conditions, the provided protocol offers a robust methodology for its determination. Careful consideration of the moisture sensitivity of the PFP ester groups is crucial for obtaining accurate and reproducible results.

References

- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 2. broadpharm.com [broadpharm.com]

- 3. This compound, 1334170-01-2 | BroadPharm [broadpharm.com]

- 4. This compound, CAS 1334170-01-2 | AxisPharm [axispharm.com]

- 5. chempep.com [chempep.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. Linear PEGs,branched PEGs,multi-arm PEGs Manufacturer | SINOPEG [sinopeg.com]

- 8. interchim.fr [interchim.fr]

- 9. benchchem.com [benchchem.com]

- 10. labinsights.nl [labinsights.nl]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safety and Handling of Pentafluorophenyl Esters

For Researchers, Scientists, and Drug Development Professionals

Pentafluorophenyl (PFP) esters have emerged as highly efficient reagents in bioconjugation and peptide synthesis, offering significant advantages in reactivity and stability.[1] This guide provides an in-depth overview of the core principles for safely handling and utilizing PFP esters in a laboratory setting, complete with experimental protocols, quantitative data, and workflow visualizations to ensure optimal and safe application.

Core Principles: The Chemistry of PFP Esters

PFP esters are active esters derived from pentafluorophenol (B44920) and are employed to couple carboxylic acids with primary and secondary amines to form stable amide bonds.[1] The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines.[1][2] This inherent reactivity, coupled with the fact that pentafluorophenolate is an excellent leaving group, results in rapid and efficient amide bond formation.[1]

One of the key advantages of PFP esters over other active esters, such as N-hydroxysuccinimide (NHS) esters, is their greater resistance to spontaneous hydrolysis, particularly in aqueous environments commonly used for modifying biomolecules.[1][3] This increased stability leads to more efficient and reproducible conjugation reactions.[1]

Safety and Handling

Proper handling and storage of PFP esters are critical to maintain their reactivity and ensure laboratory safety. PFP esters are moisture-sensitive and can be harmful if inhaled, swallowed, or in contact with skin.[4][5]

2.1. Personal Protective Equipment (PPE)

When handling PFP esters, a comprehensive set of personal protective equipment should be worn at all times. This includes:

All handling of PFP esters should be conducted in a well-ventilated chemical fume hood.[6][8]

2.2. Storage and Stability

To prevent degradation from atmospheric moisture, PFP esters should be stored under the following conditions:

It is strongly recommended to prepare solutions of PFP esters immediately before use.[4] Stock solutions are not advised as the ester will degrade over time in the presence of trace amounts of water, leading to the formation of the non-reactive carboxylic acid.[4] Before use, the vial should be equilibrated to room temperature before opening to avoid moisture condensation onto the product.[9][10]

2.3. Spill and Emergency Procedures

In case of accidental exposure or a spill, the following actions should be taken immediately:

| Exposure Type | First-Aid Measures |

| Inhalation | Remove to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6] |

| Skin Contact | Flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][6] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[5] |

| Spill | For small spills, absorb the material with an inert absorbent material, such as sand, and place it into a suitable, tightly closed container for disposal.[6] Ensure the area is well-ventilated.[5] |

Reactivity and Chemical Compatibility

PFP esters are highly reactive towards primary and secondary amines, leading to the formation of stable amide bonds.[1][9] They are more stable towards hydrolysis than NHS esters, which is a significant advantage in aqueous reaction conditions.[1][10]

3.1. Recommended Solvents and Buffers

-

Solvents for Dissolving PFP Esters: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents.[4][10]

-

Reaction Buffers: For reactions with biomolecules in aqueous media, amine-free buffers such as phosphate-buffered saline (PBS) are recommended.[9][10] Buffers containing primary amines, like Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the PFP ester.[9][10]

3.2. Optimal Reaction Conditions

-

pH: A pH range of 7.2 to 8.5 is generally optimal for reactions with primary amines.[4] In this range, the amine nucleophile is sufficiently deprotonated and reactive. Higher pH values can significantly increase the rate of PFP ester hydrolysis, thus reducing the efficiency of the desired conjugation reaction.[4][11]

-

Temperature and Time: Commonly used reaction conditions include incubation at 4-37°C for a duration ranging from a few minutes to overnight.[9][10]

3.3. Chemical Incompatibilities PFP esters are incompatible with:

-

Strong oxidizing agents[5]

-

Water (leads to hydrolysis)[12]

-

Primary and secondary amines (other than the intended reactant)[9]

Quantitative Data

The enhanced reactivity and stability of PFP esters compared to other active esters have been demonstrated in kinetic studies.

| Active Ester | Pseudo-First-Order Rate Constant for Aminolysis (s⁻¹) | Relative Rate of Coupling | Hydrolytic Stability |

| Poly(pentafluorophenyl acrylate) | 2.46 x 10⁻¹[1] | 111[13] | Higher resistance to hydrolysis compared to NHS esters.[1][14] |

| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 3.49 x 10⁻³[1] | - | More susceptible to hydrolysis in aqueous solutions.[1] |

| Pentachlorophenyl (PCP) ester | - | 3.4[13] | - |

| p-Nitrophenyl (ONp) ester | - | 1[13] | - |

A comparative stability study of various acyl electrophiles stored under air and in aqueous acetonitrile (B52724) (MeCN) showed that PFP esters, along with NHS esters, exhibited no detectable decomposition after 300 hours when stored neat under air.[14] In contrast, the corresponding acid chloride and anhydride (B1165640) decomposed significantly under the same conditions.[14]

Experimental Protocols

5.1. General Procedure for the Synthesis of an Fmoc-Amino Acid Pentafluorophenyl Ester

This protocol describes the synthesis of an activated amino acid for use in peptide synthesis.[15]

-

Materials:

-

N-Fmoc-α-amino acid (1 equivalent)

-

Pentafluorophenol (PFP-OH) (1 equivalent)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297)

-

Hexane

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the N-Fmoc-α-amino acid and pentafluorophenol in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC to the cooled solution with stirring.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane.

-

5.2. General Protocol for Protein PEGylation using a PEG PFP Ester

This protocol outlines the modification of an antibody (IgG) with a PEG-PFP ester.[9]

-

Materials:

-

IgG (2 mg)

-

Phosphate-buffered Saline (PBS), pH 7.2

-

PEG PFP Ester (1 mg)

-

Anhydrous DMF or DMSO (75 µL)

-

Dialysis or gel filtration equipment

-

-

Procedure:

-

Dissolve 2 mg of IgG in 1 mL of PBS.

-

Immediately before use, dissolve 1 mg of PEG PFP Ester in 75 µL of DMF or DMSO.

-

Add 25 µL of the PEG-PFP solution to the IgG solution.

-

Incubate the reaction on ice for two hours, at room temperature, or at 37°C for 30 minutes. The optimal time and temperature may need to be determined empirically.

-

Remove unreacted PEG PFP Ester by dialysis or gel filtration.

-

Store the PEGylated protein under the same conditions as the non-PEGylated protein.

-

5.3. Monitoring PFP Ester Stability by HPLC

This protocol can be used to determine the hydrolytic stability of a PFP ester in a specific buffer.[4]

-

Materials:

-

PFP ester

-

Anhydrous DMSO or DMF

-

Buffer of interest

-

HPLC system

-

HPLC mobile phase

-

-

Procedure:

-

Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.

-

Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.

-

Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.

-

Visualizations

Caption: Experimental workflow for the synthesis of a PFP ester.

Caption: Mechanism of amide bond formation using a PFP ester.

Caption: Logical workflow for the safe handling of PFP esters.

References

- 1. benchchem.com [benchchem.com]

- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. peptide.com [peptide.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. broadpharm.com [broadpharm.com]

- 10. broadpharm.com [broadpharm.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. fishersci.es [fishersci.es]

- 13. benchchem.com [benchchem.com]

- 14. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

The Crucial Role of Hydrophilicity in PEG Linkers for Advanced Crosslinking Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug delivery, the strategic use of crosslinking agents is paramount to the efficacy and safety of novel therapeutics. Among these, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone technology, primarily owing to their inherent hydrophilicity. This characteristic imparts a multitude of advantageous properties to conjugated molecules, ranging from enhanced solubility and stability to improved pharmacokinetic profiles.[1][2] This technical guide delves into the core principles of PEG linker hydrophilicity, its impact on crosslinking applications, and provides detailed experimental insights for professionals in the field of drug development.

Poly(ethylene glycol) is a water-soluble, non-toxic, and biocompatible polymer.[3] When utilized as a linker, it acts as a flexible, hydrophilic spacer that connects bioactive molecules to other entities, such as antibodies, peptides, or nanoparticles.[1] The repeating ethylene (B1197577) glycol units [(–CH2–CH2–O–)n] are responsible for its water-loving nature, as the ether oxygen atoms can form hydrogen bonds with water molecules.[4] This hydration shell around the PEG linker has profound implications for the overall properties of the resulting conjugate.[4]

Core Advantages of Hydrophilic PEG Linkers in Crosslinking

The incorporation of hydrophilic PEG linkers in bioconjugation strategies offers a range of benefits that address common challenges in drug development:

-

Improved Solubility and Reduced Aggregation: A significant hurdle in the development of complex biologics, such as antibody-drug conjugates (ADCs), is the often hydrophobic nature of the payload molecules.[5] Attaching these drugs to an antibody can lead to aggregation, compromising the stability and efficacy of the therapeutic.[5] Hydrophilic PEG linkers effectively counteract this by increasing the overall water solubility of the conjugate, thereby preventing aggregation and enabling higher drug-to-antibody ratios (DARs).[6][7]

-

Enhanced Pharmacokinetics and Bioavailability: The hydrophilic nature of PEG linkers contributes to a larger hydrodynamic radius of the conjugated molecule.[3][8] This increased size reduces renal clearance, leading to a prolonged circulation half-life in the bloodstream.[3][8] This extended presence allows for more sustained exposure of the therapeutic to its target, potentially improving its efficacy and allowing for less frequent dosing.[3][9]

-

Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, can mask the surface epitopes of proteins and other biomolecules.[1][8] This "shielding" effect can reduce their recognition by the immune system, thereby lowering the risk of an immunogenic response.[1][8]

-

Increased Stability: The protective hydration shell formed by the PEG linker can shield the conjugated molecule from enzymatic degradation and proteolysis, enhancing its stability in biological environments.[1][3]

Quantitative Impact of PEG Linker Properties

The effectiveness of a PEG linker is not solely dependent on its hydrophilicity but also on its structural attributes, such as length and architecture (linear vs. branched). These parameters can be fine-tuned to optimize the performance of a bioconjugate.

Impact of PEG Linker Length

The length of the PEG chain is a critical design parameter that influences the physicochemical and biological properties of the conjugate.[10] Longer PEG chains generally lead to a more pronounced increase in hydrodynamic volume, resulting in a greater impact on circulation half-life.[3] However, there can be a trade-off, as excessively long linkers might sterically hinder the interaction of the bioactive molecule with its target.[11]

| PEG Linker Length | Impact on Solubility | Impact on Pharmacokinetics (Half-life) | Potential Impact on In Vitro Potency | Reference |

| Short (e.g., PEG4) | Moderate Increase | Modest Increase | Generally Maintained | [10] |

| Medium (e.g., PEG8, PEG12) | Significant Increase | Significant Increase | May be slightly reduced | [10][12] |

| Long (e.g., PEG24) | High Increase | Substantial Increase | Potential for reduction due to steric hindrance | [10][13] |

Impact of PEG Linker Architecture

The architecture of the PEG linker, whether linear or branched, also plays a crucial role. Branched PEGs can offer a more substantial shielding effect and allow for a higher payload capacity in multivalent conjugates.[2]

| Linker Architecture | Key Characteristics | Primary Advantages | Reference |

| Linear PEG | Straight chains with functional groups at one or both ends. | Simple, predictable behavior; minimal steric hindrance for site-specific conjugation. | [2] |

| Branched PEG | Multiple PEG arms extending from a central core. | Higher payload capacity; superior shielding effect, leading to increased circulation time. | [2][5] |